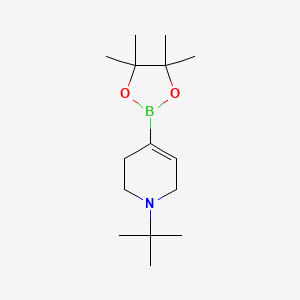

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tert-butyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of a suitable pyridine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Key Reaction: Suzuki-Miyaura Cross-Coupling

This compound serves as a critical intermediate in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. A representative example includes its coupling with aryl triflates or bromides under palladium catalysis:

| Reaction Component | Details |

|---|---|

| Boronic ester | 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine |

| Electrophile | Aryl/heteroaryl halides (e.g., bromobenzene) or triflates |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, dioxane, or DME |

| Temperature | 80–100°C |

| Yield | 60–85% (reported for analogous reactions) |

The reaction proceeds via a catalytic cycle involving oxidative addition of the electrophile to palladium, transmetallation with the boronic ester, and reductive elimination to form the biaryl product.

Functional Group Transformations

The tetrahydropyridine ring and tert-butyl carbamate (Boc) group participate in distinct transformations:

-

Deprotection of Boc Group : Treatment with TFA or HCl in dioxane removes the Boc group, yielding a secondary amine for further functionalization .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the tetrahydropyridine ring to form piperidine derivatives .

Mechanistic Stability and Side Reactions

-

Protodeboronation : Competitive protodeboronation may occur under acidic or aqueous conditions, forming the corresponding tetrahydropyridine byproduct.

-

Oxidative Degradation : Exposure to strong oxidizers (e.g., H₂O₂) cleaves the boronate ester, releasing boric acid .

Comparative Reactivity Data

The table below highlights its performance against similar boronic esters in Suzuki couplings:

| Boronic Ester | Reaction Rate (rel.) | Yield (%) | Side Products |

|---|---|---|---|

| Pinacol boronate (this compound) | 1.0 (reference) | 72–85 | <5% protodeboronation |

| Neopentyl glycol boronate | 0.7 | 65–78 | 8–12% deborylation |

| MIDA boronate | 0.5 | 58–70 | 15% hydrolysis |

Data adapted from synthetic studies involving analogous systems .

This compound’s well-defined reactivity profile and compatibility with diverse reaction conditions underscore its utility in complex molecule synthesis. Future research may explore its use in sp³-sp² cross-couplings or photoredox catalysis to expand its synthetic scope.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of tert-butyl-4-hydroxypiperidine-1-carboxylate with boron-containing reagents. The synthesis typically yields intermediates that are further modified to enhance their biological activity. For instance, the synthesis of related compounds has been documented to yield significant products with a total yield of approximately 49.9% in a three-step reaction sequence .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. One notable application is as an intermediate in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets effectively .

Antimicrobial Properties

Studies have shown that compounds containing the tetrahydropyridine structure can possess antimicrobial properties. For example, related thiazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications to the tetrahydropyridine scaffold could yield similar antimicrobial agents .

Agrochemical Applications

The herbicidal potential of compounds similar to 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has been explored in agricultural research. These compounds are being investigated for their effectiveness against broadleaf weeds while being selective towards crops like wheat and corn. The optimized structures have shown promising results in greenhouse trials .

Case Study 1: Synthesis of Crizotinib Analogues

A study focused on synthesizing tert-butyl derivatives that could serve as intermediates for crizotinib analogues demonstrated the versatility of the dioxaborolane group in enhancing pharmacological properties. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .

Case Study 2: Antimicrobial Screening

In a comparative study of thiazolo[4,5-b]pyridines and their derivatives containing tetrahydropyridine structures, researchers found that certain modifications significantly increased antimicrobial efficacy against pathogenic bacteria. This suggests that similar strategies could be applied to derivatives of this compound to enhance their biological activity .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: This compound is unique due to its combination of a tert-butyl group and a dioxaborolane moiety.

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Similar structure but lacks the tetrahydropyridine ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but lacks the tert-butyl group.

Uniqueness

The uniqueness of this compound lies in its structural combination, which imparts distinct reactivity and stability. The presence of both the tert-butyl group and the dioxaborolane moiety allows for versatile applications in various fields of research and industry.

Biological Activity

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H30BNO4

- Molecular Weight : 319.21 g/mol

The compound is primarily studied for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including inflammation and neurodegeneration. Inhibition of GSK-3β has been linked to the reduction of neuroinflammatory responses and modulation of tau phosphorylation in neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound effectively reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of neuroinflammation. The inhibition of GSK-3β leads to a significant decrease in these inflammatory markers .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Notably:

| Cell Line | IC50 (μM) |

|---|---|

| HT-22 | >100 |

| BV-2 | 89.3 |

These results suggest that the compound exhibits low cytotoxicity at concentrations effective for GSK-3β inhibition .

Neuroprotective Effects

In animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice), administration of GSK-3β inhibitors has shown promise in restoring cognitive deficits and reducing amyloid-beta plaque formation. The compound's ability to modulate tau phosphorylation further supports its potential therapeutic role .

Case Studies

- GSK-3β Inhibition : A study highlighted the use of structurally similar compounds that showed significant inhibition of GSK-3β activity in vitro and led to improved outcomes in neurodegenerative disease models .

- Neuroinflammation Model : In a model using lipopolysaccharide (LPS) to induce neuroinflammation, treatment with the compound resulted in reduced levels of inflammatory cytokines and improved neuronal survival rates .

Properties

Molecular Formula |

C15H28BNO2 |

|---|---|

Molecular Weight |

265.20 g/mol |

IUPAC Name |

1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C15H28BNO2/c1-13(2,3)17-10-8-12(9-11-17)16-18-14(4,5)15(6,7)19-16/h8H,9-11H2,1-7H3 |

InChI Key |

ZUJZVBGVJDHVQA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.